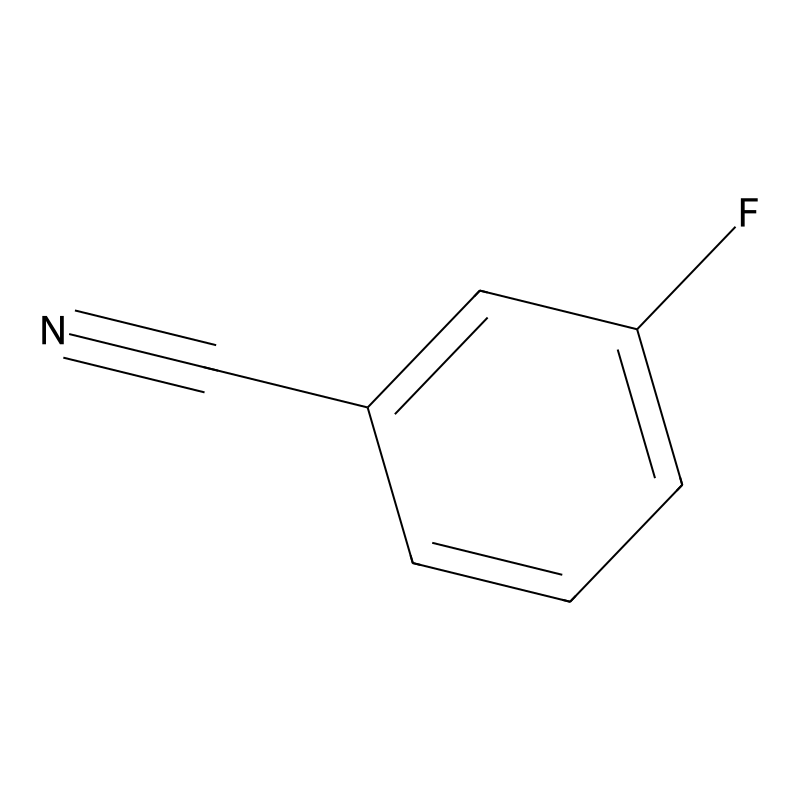

3-Fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluorobenzonitrile (CAS: 403-54-3) is a meta-substituted fluorinated aromatic nitrile that serves as a critical building block in pharmaceutical and agrochemical manufacturing. Unlike many rigid aromatic solids, it presents as a clear, pumpable liquid at standard room temperature, significantly easing material transfer and continuous-flow processing. Its primary procurement value lies in the specific meta-relationship between the strongly electron-withdrawing nitrile group and the electronegative fluorine atom, a structural feature that dictates its distinct thermodynamic stability and resistance to unwanted cross-reactivity during complex multi-step syntheses.

Substituting 3-fluorobenzonitrile with its closely related 2-fluoro or 4-fluoro isomers introduces severe chemoselectivity failures during procurement and scale-up. The nitrile group exerts a strong resonance (-M) electron-withdrawing effect exclusively at the ortho and para positions, rendering the C-F bonds in 2-fluorobenzonitrile and 4-fluorobenzonitrile highly susceptible to nucleophilic aromatic substitution (SNAr) [1]. In contrast, the meta-positioned fluorine in 3-fluorobenzonitrile is influenced only by inductive effects, making its C-F bond exceptionally stable against nucleophiles. Attempting to use a generic isomer mixture or a cheaper para-substituted analog in basic or nucleophilic workflows (such as amine condensations) will result in unintended defluorination and massive yield losses.

C-F Bond Stability: Resistance to Nucleophilic Aromatic Substitution

3-Fluorobenzonitrile demonstrates profound resistance to SNAr compared to its ortho and para isomers. Because the nitrile group cannot stabilize a Meisenheimer complex at the meta position via resonance, the C-F bond remains intact under conditions that readily defluorinate 2-fluorobenzonitrile and 4-fluorobenzonitrile [1].

| Evidence Dimension | SNAr Reactivity / C-F Cleavage |

| Target Compound Data | 3-Fluorobenzonitrile: Unreactive or highly resistant to SNAr |

| Comparator Or Baseline | 2-Fluorobenzonitrile and 4-Fluorobenzonitrile: Highly reactive to nucleophilic displacement |

| Quantified Difference | Near-total suppression of SNAr at the meta-position under standard nucleophilic conditions |

| Conditions | Nucleophilic fluorination or alkoxylation in polar aprotic solvents |

Enables selective functionalization of the nitrile group (e.g., reduction to primary amines) without unintended C-F bond cleavage.

Processability: Liquid-State Handling at Room Temperature

Unlike 4-fluorobenzonitrile, which is a crystalline solid at room temperature, 3-fluorobenzonitrile has a melting point of -16 °C and remains a pumpable liquid under standard laboratory and industrial conditions .

| Evidence Dimension | Melting Point / Physical State |

| Target Compound Data | 3-Fluorobenzonitrile: Liquid (mp: -16 °C) |

| Comparator Or Baseline | 4-Fluorobenzonitrile: Solid (mp: ~35 °C) |

| Quantified Difference | Melts >50 °C lower than the para-isomer |

| Conditions | Standard atmospheric pressure (753 mmHg) |

Eliminates the need for dissolution in flow chemistry, preventing microreactor clogging and enabling solvent-free processing.

Electrochemical Window: High Ionization Energy and Low Basicity

Gas-phase and spectroscopic studies reveal that 3-fluorobenzonitrile possesses the lowest gas-phase basicity and the highest ionization energy among its isomers. The adiabatic ionization energy for 3-fluorobenzonitrile is 78,873 cm⁻¹ (9.79 eV), which is higher than that of 2-fluorobenzonitrile (78,650 cm⁻¹) [1]. Furthermore, the lack of resonance stabilization for the positive charge makes 3-fluorobenzonitrile the hardest isomer to oxidize [2].

| Evidence Dimension | Adiabatic Ionization Energy |

| Target Compound Data | 3-Fluorobenzonitrile: 78,873 cm⁻¹ (9.79 eV) |

| Comparator Or Baseline | 2-Fluorobenzonitrile: 78,650 cm⁻¹ (9.78 eV) |

| Quantified Difference | +223 cm⁻¹ higher ionization energy |

| Conditions | Mass Analyzed Threshold Ionization (MATI) spectroscopy |

Provides a wider electrochemical window, making it the preferred isomer for harsh oxidative catalytic processes.

Regioselective Functionalization: Access to 1,2,3-Trisubstituted Arenes

The specific meta-relationship between the fluorine and nitrile groups in 3-fluorobenzonitrile allows for highly regioselective functionalization between the two substituents. It serves as a critical precursor for synthesizing 2-cyano-6-fluorophenylboronic acid, which can be subjected to bromodeboronation to yield 2-bromo-3-fluorobenzonitrile in 85-90% yields [1].

| Evidence Dimension | Regioselective Halodeboronation Yield |

| Target Compound Data | 3-Fluorobenzonitrile derivatives: 85-90% yield of 2-bromo-3-fluorobenzonitrile |

| Comparator Or Baseline | Unsubstituted benzonitrile: Cannot direct ortho-metalation to a single activated site |

| Quantified Difference | High-yielding access to sterically hindered 2-bromo-3-fluoro motifs |

| Conditions | NaOMe-catalyzed bromodeboronation using DBDMH |

Crucial for synthesizing sterically demanding, multi-substituted pharmaceutical intermediates that cannot be accessed via standard electrophilic aromatic substitution.

Selective Nitrile Reduction in Pharmaceutical Synthesis

Because 3-fluorobenzonitrile strongly resists nucleophilic aromatic substitution (SNAr) at the C-F bond [1], it is the preferred starting material when reducing the nitrile group to a primary amine (e.g., to form 3-fluorobenzylamine). Using the ortho or para isomers often results in competitive defluorination under basic or nucleophilic reduction conditions.

Solvent-Free Continuous Flow Manufacturing

The liquid state of 3-fluorobenzonitrile at room temperature (mp: -16 °C) makes it highly suitable for neat, solvent-free continuous flow chemistry. This physical property prevents the line-clogging issues commonly associated with the solid 4-fluorobenzonitrile isomer, streamlining scale-up and process intensification.

Synthesis of Sterically Hindered 1,2,3-Trisubstituted Arenes

The meta-substitution pattern of 3-fluorobenzonitrile enables directed functionalization at the C2 position. It is utilized to generate 2-cyano-6-fluorophenylboronic acid intermediates, which undergo efficient bromodeboronation to produce 2-bromo-3-fluorobenzonitrile in 85-90% yields [2]. This pathway is critical for accessing complex active pharmaceutical ingredients (APIs) that require a 1,2,3-trisubstitution pattern.

Electrochemical Oxidative Coupling

Featuring an adiabatic ionization energy of 9.79 eV and low gas-phase basicity [3], 3-fluorobenzonitrile provides a wide electrochemical window. It is utilized as an oxidation-resistant building block or solvent additive in harsh electrochemical syntheses where electron-rich arenes or the 4-fluorobenzonitrile isomer would prematurely oxidize.

References

- [1] Gomez et al. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions. MDPI, 2022.

- [3] The Journal of Organic Chemistry. Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. 2003.

- [4] Molecules. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy. 2023 Jun 12;28(12):4702.

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (12.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (12.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant